(3R,4R)-4-[(2-methylpyridin-3-yl)oxy]oxolan-3-ol (3R,4R)-4-[(2-methylpyridin-3-yl)oxy]oxolan-3-ol
Brand Name: Vulcanchem
CAS No.: 2278362-57-3
VCID: VC8257315
InChI: InChI=1S/C10H13NO3/c1-7-9(3-2-4-11-7)14-10-6-13-5-8(10)12/h2-4,8,10,12H,5-6H2,1H3/t8-,10-/m1/s1
SMILES: CC1=C(C=CC=N1)OC2COCC2O
Molecular Formula: C10H13NO3
Molecular Weight: 195.21

(3R,4R)-4-[(2-methylpyridin-3-yl)oxy]oxolan-3-ol

CAS No.: 2278362-57-3

Cat. No.: VC8257315

Molecular Formula: C10H13NO3

Molecular Weight: 195.21

* For research use only. Not for human or veterinary use.

(3R,4R)-4-[(2-methylpyridin-3-yl)oxy]oxolan-3-ol - 2278362-57-3

Specification

CAS No. 2278362-57-3
Molecular Formula C10H13NO3
Molecular Weight 195.21
IUPAC Name (3R,4R)-4-(2-methylpyridin-3-yl)oxyoxolan-3-ol
Standard InChI InChI=1S/C10H13NO3/c1-7-9(3-2-4-11-7)14-10-6-13-5-8(10)12/h2-4,8,10,12H,5-6H2,1H3/t8-,10-/m1/s1
Standard InChI Key ATCBGTGHFASZFQ-PSASIEDQSA-N
Isomeric SMILES CC1=C(C=CC=N1)O[C@@H]2COC[C@H]2O
SMILES CC1=C(C=CC=N1)OC2COCC2O
Canonical SMILES CC1=C(C=CC=N1)OC2COCC2O

Introduction

Structural and Chemical Properties

Molecular Identity

The compound’s systematic IUPAC name, (3R,4R)-4-[(2-methylpyridin-3-yl)oxy]oxolan-3-ol, reflects its stereochemistry and functional groups. Key identifiers include:

PropertyValueSource
CAS Registry Number2005647-93-6
Molecular FormulaC₁₀H₁₃NO₃
Molecular Weight195.22 g/mol
SMILES NotationCc1ncccc1OC1COC[C@@H]1O
InChI KeyATCBGTGHFASZFQ-PSASIEDQSA-N

The molecule consists of a tetrahydrofuran ring (oxolan-3-ol) with a (2-methylpyridin-3-yl)oxy substituent at the 4-position. The (3R,4R) configuration ensures distinct stereoelectronic properties, influencing its reactivity and biological interactions .

Synthesis and Stereochemical Control

Synthetic Routes

The compound is typically synthesized via stereospecific nucleophilic substitution or oxidative coupling strategies:

  • Epoxide Ring-Opening: A (3R,4R)-epoxyoxolane intermediate reacts with 2-methylpyridin-3-ol under basic conditions to form the ether linkage .

  • Mitsunobu Reaction: Stereochemical inversion is achieved using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple pyridinol derivatives to a diol precursor .

Chirality and Purification

The (3R,4R) configuration is critical for biological activity. Chiral chromatography (e.g., using cellulose-based stationary phases) or enzymatic resolution ensures enantiomeric excess >95% .

Applications in Pharmaceutical Research

Muscarinic Acetylcholine Receptor Modulation

Patent literature highlights derivatives of (3R,4R)-4-[(2-methylpyridin-3-yl)oxy]oxolan-3-ol as positive allosteric modulators (PAMs) of the M1 muscarinic receptor. These compounds enhance cognitive function in neurodegenerative diseases like Alzheimer’s by potentiating acetylcholine signaling .

Intermediate in Drug Discovery

The compound serves as a building block for:

  • Antiviral Agents: Analogues with modified pyridine moieties inhibit viral proteases .

  • Anti-Inflammatory Drugs: Substitution at the hydroxyl group modulates COX-2 selectivity .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent efforts focus on organocatalytic methods to streamline the synthesis of the (3R,4R) enantiomer. For example, thiourea catalysts enable enantioselective epoxide ring-opening with 90–95% ee .

Bioconjugation Strategies

The hydroxyl group facilitates conjugation to biomolecules (e.g., antibodies, peptides) for targeted drug delivery. A 2024 study demonstrated its use in antibody-drug conjugates (ADCs) for oncology .

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